molecular formula C6H9ClO3 B14849827 Ethyl 3-chloro-4-oxobutanoate

Ethyl 3-chloro-4-oxobutanoate

Cat. No.: B14849827
M. Wt: 164.59 g/mol
InChI Key: XRWPTDWCGOCVGI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-oxobutanoate (COBE, CAS 638-07-3) is a chiral β-keto ester with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is characterized by a reactive ketone group at position 3 and a chlorine substituent at position 4, making it a versatile intermediate in organic synthesis, particularly for producing enantiomerically pure alcohols like ethyl 4-chloro-3-hydroxybutanoate (CHBE) via biocatalytic reductions . COBE’s ester group (ethyl) enhances solubility in organic solvents, while the electron-withdrawing chlorine atom stabilizes the keto-enol tautomer, influencing its reactivity in asymmetric transformations .

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

ethyl 3-chloro-4-oxobutanoate

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3

InChI Key

XRWPTDWCGOCVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: Ethyl 3-chloro-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-chloro-4-oxobutanoic acid

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

COBE belongs to a broader class of substituted β-keto esters. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
Ethyl 4-chloro-3-oxobutanoate C₆H₉ClO₃ 164.59 638-07-3 Precursor for S-CHBE synthesis; high stereo-selectivity in yeast reductions.
Methyl 4-chloro-3-oxobutanoate C₅H₇ClO₃ 150.56 Not available Shorter ester chain; potentially lower solubility in aqueous buffers.
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 221122-22-1 Aromatic substituent enhances steric bulk; used in pharmaceutical intermediates.
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 1048916-53-5 Dual chlorine substituents increase electron-withdrawing effects.
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ 278.26 1402232-56-7 Fluorine and methoxy groups alter electronic properties for drug design.

Key Structural Differences :

  • Substituent Effects : Aromatic derivatives (e.g., 3-chlorophenyl or 3,4-dichlorophenyl) introduce steric and electronic modifications, altering reactivity in cross-coupling or cyclization reactions .
Reactivity and Biocatalytic Performance

COBE is primarily used in asymmetric reductions to produce chiral CHBE, a precursor for statins and β-lactam antibiotics. Its performance is benchmarked against analogs:

Parameter COBE (Ethyl 4-chloro-3-oxobutanoate) Methyl 4-chloro-3-oxobutanoate Ethyl 4-(3-chlorophenyl)-3-oxobutanoate
Reduction Yield 92% (yeast cells, optimized) Limited data Not studied in biocatalysis
Enantiomeric Excess 90% ee (S-CHBE) N/A N/A
Substrate Inhibition Moderate (CHBE inhibits reaction) Likely higher due to smaller ester Unreported

Stereo-Selectivity Trends :

  • COBE’s reduction stereo-outcome depends on substrate concentration: R-CHBE dominates at low COBE concentrations , while S-CHBE prevails at higher concentrations .
  • Co-Substrate Effects: Ethanol or glucose as co-substrates regenerate NAD(P)H, with glucose improving yield (92%) and ethanol enhancing S-selectivity (90% ee) .

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